Cas no 1670273-35-4 ((3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol)
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol
- starbld0043219
- (3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol
-
- Inchi: 1S/C11H20F3NO3S/c12-11(13,14)4-2-6-19(17,18)5-1-3-9-7-10(16)8-15-9/h9-10,15-16H,1-8H2/t9-,10-/m1/s1
- InChI Key: CFYTWECMVQEROW-NXEZZACHSA-N
- SMILES: S(CCCC(F)(F)F)(CCC[C@@H]1C[C@H](CN1)O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 364
- XLogP3: 1.3
- Topological Polar Surface Area: 74.8
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1304-100mg |
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol |
1670273-35-4 | 95% | 100mg |
¥3188.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1304-250mg |
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol |
1670273-35-4 | 95% | 250mg |
¥5094.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1304-500mg |
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol |
1670273-35-4 | 95% | 500mg |
¥8493.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1304-1g |
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol |
1670273-35-4 | 95% | 1g |
¥12738.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1304-100.0mg |
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol |
1670273-35-4 | 95% | 100.0mg |
¥3188.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1304-250.0mg |
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol |
1670273-35-4 | 95% | 250.0mg |
¥5094.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1304-500.0mg |
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol |
1670273-35-4 | 95% | 500.0mg |
¥8493.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1304-1.0g |
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol |
1670273-35-4 | 95% | 1.0g |
¥12738.0000 | 2025-04-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546718-1g |
(3R,5R)-5-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol |
1670273-35-4 | 98% | 1g |
¥31845 | 2023-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1304-100MG |
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol |
1670273-35-4 | 95% | 100MG |
¥ 3,187.00 | 2023-04-14 |
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol Suppliers
(3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on (3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol
Exploring the Potential of (3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol (CAS No. 1670273-35-4) in Modern Pharmaceutical Research
The compound (3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol, identified by its CAS No. 1670273-35-4, has garnered significant attention in the pharmaceutical and biochemical research communities. This chiral pyrrolidine derivative, characterized by its unique trifluorobutanesulfonyl moiety, presents a promising scaffold for drug discovery and development. Its structural features, including the pyrrolidin-3-ol core and sulfonyl linker, make it a versatile intermediate for synthesizing bioactive molecules targeting various therapeutic areas.
Recent trends in drug development emphasize the importance of fluorinated compounds due to their enhanced metabolic stability and membrane permeability. The presence of the 4,4,4-trifluorobutyl group in this molecule aligns with this trend, as fluorine atoms are known to improve pharmacokinetic properties. Researchers are particularly interested in how this compound interacts with enzymes and receptors, given its potential applications in central nervous system (CNS) disorders, inflammation, and metabolic diseases. The chiral centers at the 3R and 5R positions further contribute to its selectivity and efficacy, making it a valuable candidate for asymmetric synthesis.
One of the most searched questions in scientific forums is: "What are the synthetic routes for (3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol?" This reflects the growing demand for efficient and scalable methods to produce this compound. Current literature suggests multi-step synthetic approaches involving stereoselective reduction, sulfonylation, and ring formation strategies. The compound's pyrrolidine ring can be derived from proline or other chiral precursors, while the trifluorobutanesulfonyl side chain is typically introduced via nucleophilic substitution or coupling reactions.
Another hot topic in the field is the role of sulfone-containing compounds in medicinal chemistry. The sulfonyl group in CAS No. 1670273-35-4 is known to participate in hydrogen bonding and dipole interactions, which can enhance binding affinity to biological targets. This has led to investigations into its potential as a protease inhibitor or kinase modulator. Computational studies, including molecular docking and QSAR modeling, have been employed to predict its bioactivity and optimize its structure for specific applications.
From a commercial perspective, the demand for high-purity chiral intermediates like this compound is rising, driven by the pharmaceutical industry's focus on precision medicine and targeted therapies. Suppliers and contract research organizations (CROs) are increasingly listing (3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol in their catalogs, highlighting its importance in modern drug development pipelines. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for ensuring its quality and enantiomeric purity.
In conclusion, CAS No. 1670273-35-4 represents a fascinating case study in the intersection of fluorine chemistry, chiral synthesis, and drug design. Its unique structural attributes and potential therapeutic applications make it a compound worth watching in the coming years. As research progresses, we can expect to see more publications and patents exploring its full potential, answering pressing questions like "How does the trifluorobutanesulfonyl group influence bioavailability?" and "What are the optimal formulations for this compound?".
1670273-35-4 ((3R,5R)-5-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidin-3-ol) Related Products
- 1670272-85-1((2R)-2-[2-(3,3,3-trifluoropropanesulfonyl)ethyl]pyrrolidine)
- 1670273-45-6((2S)-2-[3-(5,5,5-trifluoropentanesulfonyl)propyl]pyrrolidine)
- 1670272-86-2((2R)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine)
- 1670272-83-9((2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine)
- 1670272-82-8((2S)-2-[2-(3,3,3-trifluoropropanesulfonyl)ethyl]pyrrolidine)
- 1670273-38-7((2R)-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine)
- 1670273-44-5((2R)-2-[3-(3,3,3-trifluoropropanesulfonyl)propyl]pyrrolidine)
- 1670273-43-4((2S)-2-[3-(3,3,3-trifluoropropanesulfonyl)propyl]pyrrolidine)
- 1670273-37-6((2S)-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine)
- 1670273-33-2((2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine)